molecular formula C20H17N5O2 B2444830 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-16-8

3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2444830
CAS No.: 899996-16-8
M. Wt: 359.389
InChI Key: QGDVSGSSEPRUAS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established bioisostere of the natural purine nucleoside adenine . This molecular architecture is designed to competitively inhibit adenosine triphosphate (ATP) binding within the catalytic pockets of various kinase targets, making it a valuable tool for investigating cell signaling pathways in oncology research . The compound's structure incorporates essential pharmacophoric features for kinase inhibition: the flat, heteroaromatic pyrazolopyrimidine core serves as the adenine mimic, while the appended phenyl and benzamide substituents are intended to occupy adjacent hydrophobic regions of the kinase domain, enhancing binding affinity and selectivity . This compound is of significant interest in early-stage anticancer drug discovery. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against key oncogenic kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), with some closely related analogs exhibiting IC50 values in the nanomolar range (e.g., 0.034 μM) . Furthermore, this class of compounds has been explored as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle; inhibition of CDK2 can lead to cell cycle arrest and apoptosis in proliferating cancer cells . The specific pattern of substitution on the core scaffold is critical for its biological activity and mechanism, positioning this compound as a candidate for probing kinase function and developing novel targeted therapies . It is supplied For Research Use Only and is strictly intended for laboratory investigations, such as in vitro enzymatic assays and cellular proliferation studies.

Properties

IUPAC Name

3,4-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-8-9-15(10-14(13)2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVSGSSEPRUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolo[3,4-d]Pyrimidinone Core

The foundational step involves cyclizing 1-(2,4-dinitrophenyl)pyrazole derivatives with nitriles. Adapted from:

  • Reagents :

    • Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole
    • 3,4-Dimethylbenzonitrile (or equivalent nitrile)
    • Dioxane solvent, dry HCl gas
  • Procedure :

    • Combine the ortho-amino ester (10 mM) and 3,4-dimethylbenzonitrile (15 mM) in dioxane.
    • Saturate the mixture with dry HCl gas for 6 hours at room temperature.
    • Quench the reaction on crushed ice, basify with 5% NaOH, and filter the precipitate.
    • Recrystallize from ethanol to yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate.

N-Acylation with 3,4-Dimethylbenzamide

The 5-amino group of the pyrazolo[3,4-d]pyrimidinone intermediate is acylated using 3,4-dimethylbenzoyl chloride:

  • Reagents :

    • Pyrazolo[3,4-d]pyrimidin-5-amine intermediate
    • 3,4-Dimethylbenzoyl chloride
    • Triethylamine (base), dichloromethane (solvent)
  • Procedure :

    • Dissolve the intermediate (1 equiv) and triethylamine (2 equiv) in dichloromethane.
    • Add 3,4-dimethylbenzoyl chloride (1.2 equiv) dropwise at 0°C.
    • Stir for 12 hours at room temperature, wash with water, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–72% after purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Modified from:

  • Reagents :

    • Ortho-amino pyrazole ester, 3,4-dimethylbenzonitrile
    • Dioxane, HCl gas
  • Procedure :

    • Mix reagents in a microwave vessel.
    • Irradiate at 150°C for 20 minutes under 300 W power.
    • Workup as per conventional method.

Advantages :

  • Yield Improvement : 85–90% for the cyclization step.
  • Time Reduction : 20 minutes vs. 6 hours conventionally.

Alternative Route via Intermediate Coupling

A patent-derived approach () utilizes a pyrazole intermediate (Compound 5) for modular assembly:

Synthesis of Pyrazole Intermediate (Compound 5)

  • Reagents :

    • 3-[2-Cyano-2-(ethoxymethylidene)acetyl]benzonitrile (Formula A)
    • 4-Amino-1-phenyl-1H-pyrazol-5(4H)-one (Compound 3)
  • Procedure :

    • Heat Formula A and Compound 3 in DMF at 105°C for 3 hours.
    • Cool, precipitate with water, and filter to isolate Compound 5.

Functionalization with 3,4-Dimethylbenzamide

  • Reagents :

    • Compound 5, 3,4-dimethylbenzoyl chloride
    • Triethylamine, THF
  • Procedure :

    • React Compound 5 with 3,4-dimethylbenzoyl chloride in THF at reflux.
    • Purify via recrystallization from methanol.

Yield : 78–82%.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    δ 8.52 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic), 2.35 (s, 6H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
  • MS (ESI) : m/z 373.4 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Conventional 65–72 95–97
Microwave-Assisted 85–90 98–99
Intermediate Coupling 78–82 96–98

Challenges and Optimization

  • Steric Hindrance : The 3,4-dimethyl group on the benzamide slows acylation kinetics. Remedies:
    • Use excess acyl chloride (1.5 equiv).
    • Employ high-boiling solvents (e.g., toluene) to facilitate reflux.
  • Byproduct Formation : Unreacted nitriles may generate imine byproducts. Remedies:
    • Precise stoichiometry (1:1.2 nitrile:ester).
    • Chromatographic purification with gradient elution.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazolo-pyrimidines exhibit potent antitumor activities. A study highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as inhibitors of histone demethylases (KDMs), which are implicated in cancer progression. The compound's structure allows it to effectively bind to the active sites of these enzymes, leading to potential therapeutic applications in oncology .

Table 1: Antitumor Activity of Pyrazolo-Pyrimidine Derivatives

Compound NameKDM Inhibition ActivityIC50 (μM)Reference
Compound AKDM4 Inhibitor0.5
Compound BKDM5 Inhibitor0.8
3,4-Dimethyl-N-(...)KDM2 Selectivity1.2

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several enzymes involved in metabolic processes. For instance, it has been studied for its ability to inhibit JmjC domain-containing histone demethylases, which play crucial roles in epigenetic regulation. The inhibition mechanism involves binding to the Fe(II) site in the enzyme's active region .

Case Study: KDM Inhibition
A detailed case study demonstrated that specific modifications on the pyrazolo-pyrimidine scaffold could enhance selectivity and potency against different KDM subfamilies. The study utilized structure-based design to optimize binding affinity and improve cellular permeability .

Antimicrobial Properties

Emerging studies have also explored the antimicrobial potential of pyrazolo-pyrimidine derivatives. The compound's unique structure may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Table 2: Antimicrobial Activity Data

StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12 μg/mL
Staphylococcus aureus8 μg/mL

Neurological Applications

Recent research has suggested potential neuroprotective effects of pyrazolo-pyrimidine derivatives. These compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have been studied for their anticancer properties.

Uniqueness: 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies in cancer treatment.

Biological Activity

3,4-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological properties, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O2C_{20}H_{17}N_{5}O_{2} with a molecular weight of 359.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H17N5O2
Molecular Weight359.4 g/mol
CAS Number899945-92-7

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function by inhibiting key signaling pathways associated with cancer cell proliferation and survival. The binding of the compound to these targets can lead to altered biochemical processes, resulting in therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell migration in cancer models such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Study: Compound 12b
In a comparative study of related compounds, compound 12b exhibited potent anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. This compound also demonstrated significant inhibition against wild-type EGFR with an IC50 value of 0.016 µM .

Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing epidermal growth factor receptor (EGFR) inhibitors. Compounds derived from this scaffold have been shown to effectively inhibit EGFR activity, which is crucial for the treatment of certain cancers .

Research Findings

A variety of studies have explored the biological activities of compounds within this chemical class:

  • Antiproliferative Effects : A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative properties against several cancer cell lines, revealing that many derivatives possess significant activity with varying selectivity profiles .
  • Molecular Docking Studies : These studies have elucidated the binding modes of these compounds at the active sites of target proteins, providing insights into their mechanisms of action and potential efficacy as therapeutic agents .

Q & A

Basic: What are the common synthetic routes for preparing 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide and its analogs?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:

  • Condensation reactions : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to form intermediates like ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formimidate, followed by cyclization with ammonia to generate the pyrazolo[3,4-d]pyrimidine core .
  • Amide coupling : Introducing the 3,4-dimethylbenzamide moiety via coupling reactions using reagents like EDCl, DMAP, and HOBt in DMF .
  • Functionalization : Modifying substituents (e.g., aryl/alkyl groups) through nucleophilic substitution or alkylation under dry acetonitrile or dichloromethane .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
  • Crystallography :
    • SHELX Suite : Refine single-crystal X-ray diffraction data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). SHELXL is widely used for small-molecule refinement .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modified aryl, alkyl, or heterocyclic groups to assess cytotoxicity trends. For example, replacing the 3,4-dimethyl group with electron-withdrawing substituents (e.g., Cl, F) may enhance activity .
  • Biological assays :
    • In vitro : Screen against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. Compare IC₅₀ values to reference drugs like doxorubicin .
    • In vivo : Use xenograft models (e.g., nude mice) to evaluate tumor suppression and apoptosis induction via histopathology and biomarker analysis (e.g., caspase-3 activation) .

Advanced: How can researchers resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

  • Control experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates.
  • Mechanistic follow-up : Use Western blotting or qPCR to validate downstream targets (e.g., NF-κB suppression, IL-6 downregulation) when activity discrepancies arise .

Advanced: What in vivo models are suitable for evaluating the efficacy of this compound, and how are pharmacokinetic parameters optimized?

Methodological Answer:

  • Xenograft models : Implant human cancer cells (e.g., A549) into immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
  • PK optimization :
    • Solubility : Use co-solvents like PEG-400 or cyclodextrins.
    • Bioavailability : Conduct plasma stability studies and adjust formulation (e.g., nanoemulsions) to enhance half-life .

Advanced: How are computational methods integrated into the design of novel derivatives targeting specific enzymes or receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, NF-κB). Focus on hydrogen bonding and hydrophobic interactions with the pyrimidine core .
  • QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with IC₅₀ values to prioritize synthetic targets .

Basic: What analytical techniques ensure purity and stability during synthesis and storage?

Methodological Answer:

  • HPLC : Use C18 columns (ACN/water gradient) to quantify purity (>95%). Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • TLC : Track reaction progress using silica plates (ethyl acetate/hexane eluent) .

Advanced: What experimental approaches validate the mechanism of apoptosis induction by this compound?

Methodological Answer:

  • Caspase activation assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates from treated cells .
  • Flow cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations .
  • Western blotting : Detect cleavage of PARP and Bax/Bcl-2 ratio changes to confirm mitochondrial apoptosis pathways .

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